Ile-Met

Description

Structure

3D Structure

Properties

IUPAC Name |

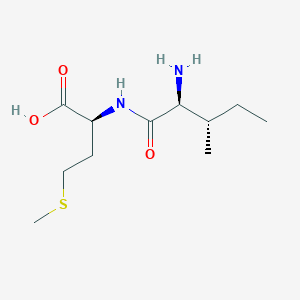

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-4-7(2)9(12)10(14)13-8(11(15)16)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYOFUHICRWDGA-CIUDSAMLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoleucyl-Methionine: A Technical Overview of Potential Functions

ABSTRACT

Isoleucyl-Methionine (Ile-Met) is a dipeptide composed of the essential amino acids Isoleucine and Methionine.[1][2] While direct research on the specific biological functions of Isoleucyl-Methionine is limited, this technical guide synthesizes the known roles of its constituent amino acids and the general physiological activities of dipeptides to provide a comprehensive overview of its putative functions. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic and metabolic implications of this dipeptide. The primary inferred functions revolve around the regulation of the mTOR signaling pathway, which is crucial for protein synthesis, cell growth, and metabolism.

INTRODUCTION

Dipeptides, consisting of two amino acids linked by a peptide bond, are not merely intermediates in protein digestion but can also possess distinct biological activities.[3][4][5][6][7] They can act as antioxidants, neuromodulators, and regulators of various cellular processes.[3][5][6][7] Isoleucyl-Methionine, as a dipeptide, is expected to be absorbed through specific peptide transporters in the intestine and can be utilized by cells as a source of its constituent amino acids.[8] The biological effects of Isoleucyl-Methionine are therefore likely to be a composite of the individual functions of Isoleucine and Methionine.

POTENTIAL BIOLOGICAL FUNCTIONS

Based on the known roles of Isoleucine and Methionine, the potential functions of Isoleucyl-Methionine can be categorized as follows:

Regulation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Both Isoleucine and Methionine are known to activate the mTORC1 signaling pathway.

-

Isoleucine: As a branched-chain amino acid (BCAA), Isoleucine plays a significant role in stimulating mTORC1.[9][10] This activation is crucial for initiating protein synthesis in various tissues, particularly skeletal muscle.[11][12] Studies have shown that Isoleucine can independently increase the phosphorylation of mTOR and its downstream effectors, such as S6K1 and rpS6.[11][13]

-

Methionine: Methionine activates mTORC1 through its metabolite S-adenosylmethionine (SAM), a universal methyl donor.[14] SAM is sensed by SAMTOR, a protein that regulates the mTORC1 pathway.[15] Methionine can also activate mTORC1 through the TAS1R1/TAS1R3 taste receptor.[14][16][17]

Protein Synthesis and Metabolism

The primary role of amino acids is to serve as building blocks for protein synthesis. As a readily absorbable source of Isoleucine and Methionine, Isoleucyl-Methionine can be expected to support protein accretion in various cell types.[8]

-

Isoleucine is an essential amino acid that must be obtained from the diet and is a key component of many proteins.[12]

-

Methionine is another essential amino acid that, in addition to its role in protein synthesis, is a precursor for other important molecules like cysteine, taurine, and glutathione.[14]

Antioxidant Activity

Dipeptides containing sulfur-containing amino acids like Methionine often exhibit antioxidant properties.[3][4] Methionine itself can be oxidized and then reduced, allowing it to scavenge reactive oxygen species. Therefore, Isoleucyl-Methionine may contribute to cellular antioxidant defense mechanisms.

DATA PRESENTATION

The following tables summarize the quantitative data from studies on the effects of Isoleucine and Methionine on the mTOR signaling pathway.

Table 1: Effect of Isoleucine on mTOR Pathway Components in Bovine Mammary Cells

| Treatment | Phosphorylation of mTOR (Ser2448) | Phosphorylation of S6K1 (Thr389) | Phosphorylation of rpS6 (Ser235/236) | Reference |

| Control (EAA depleted) | Decreased | Decreased | Decreased | [11] |

| + L-Isoleucine | Increased | Increased | Increased | [11] |

Table 2: Effect of Methionine on Milk Protein Synthesis in Human Mammary Epithelial Cells

| Methionine Concentration | Relative CSN2 mRNA Expression | Relative CSN2 Protein Expression | Reference |

| 0 mM | 1.0 | 1.0 | [18] |

| 0.3 mM | Increased | Increased | [18] |

| 0.6 mM | Significantly Increased | Significantly Increased | [18] |

EXPERIMENTAL PROTOCOLS

Analysis of mTOR Signaling by Western Blotting

This protocol is a generalized method based on studies investigating the effects of amino acids on mTOR signaling.[11][13][18][19]

-

Cell Culture and Treatment:

-

Culture cells (e.g., MAC-T bovine mammary epithelial cells, C2C12 myoblasts) in appropriate media.[11][16]

-

For amino acid starvation, incubate cells in amino acid-free media for a specified period (e.g., 1-2 hours).

-

Treat cells with varying concentrations of Isoleucine, Methionine, or Isoleucyl-Methionine for a defined duration.

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and rpS6 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

VISUALIZATION OF SIGNALING PATHWAYS

The following diagrams illustrate the signaling pathways potentially activated by Isoleucyl-Methionine, based on the known actions of its constituent amino acids.

References

- 1. This compound | C11H22N2O3S | CID 7020106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoleucylmethionine | C11H22N2O3S | CID 17863274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. grokipedia.com [grokipedia.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Dipeptide Definition, Structure & Examples - Lesson | Study.com [study.com]

- 8. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoleucine, leucine, methionine, and threonine effects on mammalian target of rapamycin signaling in mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Identification of a leucine-mediated threshold effect governing macrophage mTOR signaling and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Isoleucine-Methionine (Ile-Met) Dipeptide in vivo: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized biological roles of the Isoleucine-Methionine (Ile-Met) dipeptide in vivo. While direct research on this specific dipeptide is limited, this paper synthesizes available data on related methionine-containing dipeptides, the individual functions of isoleucine and methionine, and general principles of dipeptide absorption and metabolism. This guide is intended for researchers, scientists, and drug development professionals interested in the potential physiological effects and therapeutic applications of the this compound dipeptide. It covers putative antioxidant properties, potential modulation of key signaling pathways such as mTOR, and the mechanisms of its intestinal transport. Detailed experimental protocols and structured data tables are provided to facilitate further investigation into this promising biomolecule.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their distinct biological activities beyond their basic nutritional value as a source of amino acids. They can be absorbed intact in the gastrointestinal tract and exert specific physiological effects. The dipeptide Isoleucine-Methionine (this compound) is formed from the essential amino acids L-isoleucine and L-methionine.[1] While the individual roles of isoleucine in muscle metabolism and methionine as a precursor for S-adenosylmethionine (SAM) and its antioxidant functions are well-established, the synergistic or unique roles of the this compound dipeptide remain largely unexplored. This guide aims to collate existing indirect evidence to build a foundational understanding of the potential in vivo functions of this compound and to provide a framework for future research.

Putative Biological Roles and Mechanisms

Based on the known functions of its constituent amino acids and studies on analogous dipeptides, the this compound dipeptide is hypothesized to possess several key biological activities.

Antioxidant Activity

Methionine residues in proteins and peptides are known to act as endogenous antioxidants by scavenging reactive oxygen species (ROS).[2][3] The sulfur atom in the methionine side chain can be reversibly oxidized to methionine sulfoxide, thereby protecting other critical biomolecules from oxidative damage.[2][3] Studies on various methionine-containing dipeptides have demonstrated their potent antioxidant capacities.[4][5][6] The position of the methionine residue can influence this activity, with C-terminal methionine often showing high electron-donating potential.[5][6]

It is therefore highly probable that the this compound dipeptide exhibits antioxidant properties in vivo. This could be particularly relevant in mitigating oxidative stress in various tissues.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[7][8] Both isoleucine and methionine have been implicated in the activation of the mTORC1 complex.[9][10] Methionine, specifically, can regulate mTORC1 through the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 signal transduction pathway, leading to increased protein synthesis.[9]

Furthermore, studies on the methionyl-methionine (Met-Met) dipeptide have shown that it can increase the phosphorylation of key downstream effectors of mTOR, such as 4E-BP1 and S6K1, suggesting activation of this pathway.[1] Given these findings, it is plausible that the this compound dipeptide could also act as a signaling molecule to modulate the mTOR pathway, potentially influencing protein synthesis and cell growth in tissues like skeletal muscle.

Diagram of the Hypothesized mTOR Signaling Pathway Modulation by this compound

Caption: Hypothesized activation of the mTORC1 pathway by the this compound dipeptide.

Intestinal Absorption and Bioavailability

The absorption of di- and tripeptides in the small intestine is primarily mediated by the proton-coupled peptide transporter 1 (PepT1).[11][12][13] This transporter has a broad substrate specificity and is a high-capacity, low-affinity system.[11][12] It is expected that the this compound dipeptide is a substrate for PepT1, allowing for its intact absorption from the intestinal lumen into the enterocytes.[14] Once inside the enterocytes, dipeptides can be either hydrolyzed into their constituent amino acids by cytosolic peptidases or transported intact across the basolateral membrane into the portal circulation.[13][15]

The stability of dipeptides in the gastrointestinal tract can vary. While some are readily hydrolyzed by digestive enzymes, others, particularly those with certain structural features, can be more resistant.[16][17][18] The stability of this compound in simulated gastric and intestinal fluids has not been reported but is a critical factor in determining its bioavailability.

Diagram of the Intestinal Absorption Workflow for this compound

Caption: Proposed pathway for the intestinal absorption of the this compound dipeptide.

Quantitative Data Summary

Direct quantitative data for the this compound dipeptide is currently unavailable in the literature. However, data from studies on methionine-containing dipeptides and the individual amino acids can provide a useful reference point for future experiments.

Table 1: Antioxidant Capacity of Methionine-Containing Dipeptides (Illustrative)

| Dipeptide | Assay | IC50 / EC50 (mg/mL) | Trolox Equivalent (µmol TE/µmol) | Reference |

| Gly-Met | Peroxyl Radical | 0.96 | Not Reported | [5] |

| Met-Tyr | ABTS Radical | Not Reported | ~0.5 | [6] |

| Tyr-Met | ABTS Radical | Not Reported | No Activity | [6] |

Table 2: In vivo Effects of Met-Met Dipeptide Supplementation in Mice

| Parameter | Control (Met) | Met-Met Supplemented | % Change | p-value | Reference |

| Villus Surface Area (Ileum) | Baseline | Increased | Not specified | < 0.05 | [19] |

| PepT1 Protein Level (Placenta) | Baseline | Significantly Enhanced | Not specified | < 0.05 | [1] |

| p-4E-BP1/4E-BP1 Ratio | Baseline | Increased | Not specified | < 0.05 | [1] |

| p-S6K1/S6K1 Ratio | Baseline | Increased | Not specified | < 0.05 | [1] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of the this compound dipeptide.

Assessment of Antioxidant Capacity

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Trolox (standard).

-

Procedure:

-

Prepare a 0.1 mM DPPH solution in methanol.

-

Prepare serial dilutions of the this compound dipeptide and Trolox in methanol.

-

In a 96-well plate, mix 100 µL of the sample or standard with 100 µL of the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.[20][21]

-

-

Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Potassium persulfate, Phosphate-buffered saline (PBS).

-

Procedure:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

-

Mix equal volumes and allow to stand in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 20 µL of the sample to 180 µL of the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after 6 minutes.

-

Calculate the percentage of inhibition and express the results as Trolox equivalents.[22][23]

-

In vitro Intestinal Transport using Caco-2 Cell Monolayers

-

Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.

-

Transport Study:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 6.5 for the apical side and pH 7.4 for the basolateral side).

-

Add the this compound dipeptide solution to the apical chamber.

-

At specified time intervals, collect samples from the basolateral chamber.

-

Analyze the concentration of the dipeptide in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).[24][25]

-

Diagram of the Caco-2 Cell Transport Assay Workflow

Caption: Workflow for assessing the intestinal transport of this compound using Caco-2 cells.

Future Directions and Conclusion

The this compound dipeptide represents a molecule of interest with potential roles in antioxidant defense and metabolic regulation. The current body of evidence, although indirect, strongly suggests that further investigation is warranted. Future research should focus on:

-

Directly assessing the antioxidant capacity of this compound using the standardized assays outlined in this guide.

-

Quantifying the intestinal absorption and bioavailability of this compound in vivo using animal models.

-

Investigating the effects of this compound on the mTOR signaling pathway in relevant cell lines (e.g., myotubes, hepatocytes) and in vivo.

-

Exploring potential therapeutic applications in conditions associated with oxidative stress or metabolic dysregulation.

References

- 1. Methionine Partially Replaced by Methionyl-Methionine Dipeptide Improves Reproductive Performance over Methionine Alone in Methionine-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 12. Targeted disruption of peptide transporter Pept1 gene in mice significantly reduces dipeptide absorption in intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Are intact peptides absorbed from the healthy gut in the adult human? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]

- 16. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Impact of Peptide Structure on Colonic Stability and Tissue Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of methionine partially replaced by methionyl-methionine dipeptide on intestinal function in methionine-deficient pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Reduced Intestinal Absorption of Dipeptides via PepT1 in Mice with Diet-induced Obesity Is Associated with Leptin Receptor Down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Structure of the Isoleucyl-Methionine (Ile-Met) Dipeptide

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and structural properties of the L-isoleucyl-L-methionine (this compound) dipeptide. This compound, a dipeptide composed of L-isoleucine and L-methionine, serves as a metabolite in various biological systems. This document outlines detailed methodologies for its chemical synthesis via both solid-phase and solution-phase strategies, including the selection of protecting groups and coupling agents. Furthermore, it delves into the structural attributes of the dipeptide, leveraging computational data and spectroscopic principles. While direct involvement in cell signaling pathways has not been established, its role as a metabolic product is noted. This guide is intended to be a valuable resource for researchers in peptide chemistry, biochemistry, and drug development.

Introduction

The study of dipeptides is fundamental to understanding the broader field of proteomics and peptide-based therapeutics. L-isoleucyl-L-methionine (this compound) is a simple dipeptide with the molecular formula C11H22N2O3S and a molecular weight of 262.37 g/mol . As a product of protein metabolism, its synthesis and structural characterization are of interest for various research applications, including its use as a building block in the synthesis of larger peptides or as a standard for metabolomic studies. This guide provides an in-depth look at the chemical synthesis and structural features of this dipeptide.

Synthesis of this compound Dipeptide

The synthesis of the this compound dipeptide can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both approaches rely on the formation of an amide bond between the carboxyl group of isoleucine and the amino group of methionine, a process that requires the use of protecting groups and coupling reagents to ensure efficiency and prevent side reactions.

Protecting Groups

To facilitate the specific formation of the peptide bond between isoleucine and methionine, temporary blocking of the reactive functional groups is necessary.

-

α-Amino Group Protection: The N-terminus of isoleucine is typically protected with either a tert-Butoxycarbonyl (Boc) group, which is labile to acid (e.g., trifluoroacetic acid - TFA), or a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base (e.g., piperidine).

-

Carboxyl Group Protection: The C-terminus of methionine can be protected as a methyl or benzyl (B1604629) ester in solution-phase synthesis to prevent its participation in the coupling reaction. In SPPS, the C-terminal methionine is anchored to a solid support resin.

Coupling Reagents

Coupling reagents activate the carboxyl group of the N-protected isoleucine to facilitate its reaction with the amino group of methionine. Common coupling reagents include:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.

-

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer high coupling efficiency and low racemization.

Experimental Protocols

This protocol describes a general procedure for the synthesis of a protected this compound dipeptide in solution.

Materials:

-

Boc-L-Isoleucine (Boc-Ile-OH)

-

L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of Methionine Free Base: Dissolve H-Met-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes to generate the free amine.

-

Activation of Isoleucine: In a separate flask, dissolve Boc-Ile-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: To the cooled Boc-Ile-OH solution, add EDC (1.1 eq). Stir for 20 minutes at 0°C. To this mixture, add the previously prepared H-Met-OMe solution. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to yield the pure Boc-Ile-Met-OMe.

-

Deprotection (Optional): The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM. The methyl ester can be saponified using a base like sodium hydroxide (B78521) to yield the final H-Ile-Met-OH dipeptide.

This protocol outlines a general Fmoc-based solid-phase synthesis approach.

Materials:

-

Fmoc-Met-Wang resin

-

Fmoc-L-Isoleucine (Fmoc-Ile-OH)

-

HBTU

-

DIPEA

-

20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Isoleucine: In a separate vial, dissolve Fmoc-Ile-OH (3 eq) and HBTU (3 eq) in DMF. Add DIPEA (6 eq) to activate the amino acid. Add this solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the final Fmoc group from the N-terminal isoleucine. Wash the resin with DMF and DCM, and dry under vacuum.

-

Cleavage and Global Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

Purification and Characterization

Purification

The standard method for purifying the this compound dipeptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .

-

Stationary Phase: A C18-modified silica column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is employed.

-

Detection: The peptide is detected by UV absorbance at 210-220 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Characterization

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the dipeptide. The expected [M+H]⁺ ion for this compound is m/z 263.1424.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and assess purity. 2D NMR techniques like COSY and HSQC can be used for complete resonance assignment.

Structure of this compound Dipeptide

Chemical Structure

The this compound dipeptide consists of an L-isoleucine residue linked to an L-methionine residue via a peptide bond. The IUPAC name is (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid.

Conformational Properties

The conformational flexibility of the this compound dipeptide is influenced by the rotational freedom around the peptide bond and the side chains of both isoleucine and methionine. The methionine side chain is known to be particularly flexible. Computational models, such as those available on PubChem, provide a predicted 3D structure of the dipeptide. Studies on dipeptide conformations indicate that they often adopt structures similar to those found in the coil regions of proteins.

Spectroscopic Data (Predicted)

While a specific experimental NMR spectrum for this compound is not provided in the searched literature, the expected chemical shifts can be predicted based on the individual amino acid data and general peptide NMR principles.

Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O)

| Proton | Isoleucine Residue | Methionine Residue |

| α-H | ~4.0 ppm | ~4.2 ppm |

| β-H | ~1.9 ppm | ~2.1 ppm |

| γ-CH₂ | ~1.2, 1.5 ppm | ~2.6 ppm |

| γ-CH₃ | ~0.9 ppm | - |

| δ-CH₃ | ~0.9 ppm | - |

| ε-CH₃ | - | ~2.1 ppm |

| Amide NH | ~8.2 ppm (in H₂O) | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Isoleucine Residue | Methionine Residue |

| C=O | ~175 ppm | ~176 ppm |

| α-C | ~59 ppm | ~54 ppm |

| β-C | ~37 ppm | ~30 ppm |

| γ-C | ~26 ppm (CH₂), ~16 ppm (CH₃) | ~31 ppm |

| δ-C | ~12 ppm | - |

| ε-C | - | ~15 ppm |

Biological Role

The this compound dipeptide is classified as a metabolite. While some methionine-containing dipeptides have been shown to have biological effects, such as improving reproductive performance in methionine-deficient mice, a specific signaling role for this compound has not been identified in the current literature. It is likely a product of protein digestion and degradation, serving as a source of its constituent amino acids.

Visualizations

Solution-Phase Synthesis Workflow

Caption: Workflow for the solution-phase synthesis of Boc-Ile-Met-OMe.

Solid-Phase Peptide Synthesis Cycle

Caption: General cycle for the solid-phase synthesis of H-Ile-Met-OH.

Conclusion

The L-isoleucyl-L-methionine dipeptide can be reliably synthesized through established solution-phase or solid-phase peptide synthesis methodologies. The choice of method depends on the desired scale and the availability of resources. While it is a simple dipeptide with a primary role as a metabolite, the protocols and structural information detailed in this guide provide a solid foundation for researchers requiring this molecule for their studies. Further research would be beneficial to obtain experimental structural data, such as a crystal structure or detailed NMR assignments, to complement the existing computational models.

An In-depth Technical Guide to the Putative Mechanism of Action of Isoleucyl-Methionine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research elucidating the specific mechanism of action of the dipeptide Isoleucyl-Methionine (Ile-Met) is limited in the current scientific literature. This guide, therefore, presents a comprehensive overview of the well-established mechanisms of its constituent amino acids, L-Isoleucine and L-Methionine, to infer a putative mechanism of action for the dipeptide. The experimental protocols and quantitative data provided are derived from studies on the individual amino acids and serve as a foundational framework for future investigation into this compound.

Introduction to Isoleucyl-Methionine

Isoleucyl-Methionine (this compound) is a dipeptide composed of the essential amino acids L-Isoleucine and L-Methionine.[1] While it has been identified as a metabolite in various biological systems, its specific signaling roles and mechanism of action remain largely unexplored.[2][3] Understanding the individual contributions of isoleucine and methionine to cellular signaling and metabolism provides a strong basis for hypothesizing the biological activities of the this compound dipeptide.

Core Mechanisms of Constituent Amino Acids

The biological effects of this compound are likely a composite of the activities of L-Isoleucine and L-Methionine. These amino acids are crucial regulators of cell growth, metabolism, and stress responses, primarily through their influence on the mTOR (mechanistic Target of Rapamycin) signaling pathway and their roles in metabolic processes.

L-Isoleucine: A Key Regulator of mTORC1 Signaling

L-Isoleucine, a branched-chain amino acid (BCAA), is a potent activator of the mTOR Complex 1 (mTORC1), a central controller of cell growth and proliferation.

-

mTORC1 Activation: Isoleucine directly and positively affects the phosphorylation of mTOR, a key activation step in the signaling cascade.[4] This activation leads to the phosphorylation of downstream effectors, including ribosomal protein S6 (S6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.[4][5]

-

Interaction with other Amino Acids: The effects of isoleucine on mTOR signaling can be modulated by the presence of other amino acids. For instance, threonine has been shown to inhibit the stimulatory effect of isoleucine on S6 phosphorylation.[4]

L-Methionine: A Multifaceted Role in Metabolism and Signaling

L-Methionine, a sulfur-containing essential amino acid, plays a critical role in various cellular functions beyond protein synthesis.

-

mTORC1 Signaling: Similar to isoleucine, methionine supplementation has been shown to increase the phosphorylation of mTOR and its downstream target 4E-BP1, indicating its role in activating this pathway.[5]

-

S-adenosylmethionine (SAM) Synthesis: Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[6][7] Through SAM, methionine metabolism is intricately linked to epigenetic regulation and the synthesis of polyamines, which are essential for cell growth and proliferation.[7]

-

Antioxidant Defense: Methionine metabolism contributes to the synthesis of cysteine, a precursor for the major intracellular antioxidant glutathione (B108866) (GSH).[8][9][10] This pathway is crucial for maintaining redox balance and protecting cells from oxidative stress.

-

Apoptosis Induction upon Deficiency: Deficiency of methionine, as well as isoleucine, has been shown to induce apoptosis in cultured cells through ceramide accumulation and caspase activation.[11]

Quantitative Data on Isoleucine and Methionine Signaling

The following tables summarize quantitative data from key studies on the effects of L-Isoleucine and L-Methionine on mTOR pathway activation.

Table 1: Effect of Isoleucine and Methionine Supplementation on mTOR Pathway Phosphorylation in Mammary Tissue of Lactating Mice

| Amino Acid Supplemented | % Increase in mTOR Phosphorylation (vs. Protein-Deficient Diet) | % Increase in 4E-BP1 Phosphorylation (vs. Protein-Deficient Diet) | % Increase in Akt Phosphorylation (vs. Protein-Deficient Diet) |

| Isoleucine | 55% | 60% | 41% |

| Methionine | 47% | 40% | 59% |

| Leucine | 34% | - | - |

Data extracted from a study on lactating mice fed a protein-deficient diet supplemented with individual amino acids.[5]

Experimental Protocols

The following are detailed methodologies from cited research that can be adapted to investigate the mechanism of action of Isoleucyl-Methionine.

Western Immunoblotting for mTOR Signaling Pathway Analysis

This protocol is based on the methodology used to assess the effects of individual amino acids on mTOR signaling in mammary tissue.[4][5]

-

Tissue/Cell Preparation:

-

For tissue slices: Obtain fresh tissue (e.g., mammary gland) and prepare thin slices (approximately 0.12 g).[4]

-

For cultured cells: Grow cells to the desired confluency and subject them to the experimental conditions (e.g., amino acid deprivation followed by stimulation with this compound).

-

-

Incubation/Treatment:

-

Incubate tissue slices or cells in a suitable medium (e.g., Dulbecco's modified Eagle's medium) with varying concentrations of Isoleucyl-Methionine for a defined period (e.g., 4 hours).[4]

-

Include appropriate controls (e.g., vehicle control, individual amino acid controls).

-

-

Protein Extraction:

-

Homogenize tissue slices or lyse cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of mTOR, S6, 4E-BP1, and other proteins of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the relative phosphorylation status.

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of Isoleucine and Methionine via mTORC1

Caption: Putative activation of the mTORC1 signaling pathway by Isoleucine and Methionine.

Experimental Workflow for Investigating this compound Mechanism of Action

Caption: A proposed experimental workflow for elucidating the mechanism of action of Isoleucyl-Methionine.

Conclusion and Future Directions

While the precise mechanism of action of the dipeptide Isoleucyl-Methionine is yet to be fully elucidated, the well-documented roles of its constituent amino acids in cellular signaling and metabolism provide a solid foundation for future research. Based on the evidence for L-Isoleucine and L-Methionine, it is plausible that this compound could act as a signaling molecule to activate the mTORC1 pathway, thereby promoting protein synthesis and cell growth. Furthermore, its metabolism could contribute to the cellular pools of SAM and glutathione, influencing epigenetic regulation and antioxidant defenses.

Future research should focus on directly investigating the effects of the this compound dipeptide on these pathways. The experimental workflow proposed in this guide offers a multi-omics approach to systematically unravel its molecular mechanism. Such studies will be invaluable for understanding the biological significance of this dipeptide and for exploring its potential therapeutic applications in various physiological and pathological conditions.

References

- 1. This compound | C11H22N2O3S | CID 7020106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of crocin I on ANIT-induced intrahepatic cholestasis by combined metabolomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoleucine, leucine, methionine, and threonine effects on mammalian target of rapamycin signaling in mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine, leucine, isoleucine, or threonine effects on mammary cell signaling and pup growth in lactating mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signal transduction in human cells by metabolites derived from methionine and glucose [dspace.mit.edu]

- 7. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methionine: Functions, Food Sources and Side Effects [healthline.com]

- 10. mdpi.com [mdpi.com]

- 11. Deficiency in methionine, tryptophan, isoleucine, or choline induces apoptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isoleucine-Methionine Signaling Pathway and its Core Role in Cellular Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The essential amino acids isoleucine and methionine are not only fundamental building blocks for protein synthesis but also critical signaling molecules that modulate key cellular processes, most notably cell growth and proliferation. Central to their signaling function is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell metabolism. This technical guide provides a comprehensive overview of the signaling pathways through which isoleucine and methionine exert their effects, with a primary focus on the molecular mechanisms governing mTORC1 activation. We will delve into the intricate sensing mechanisms, downstream effector pathways, and the experimental methodologies used to investigate these processes. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and target this critical nexus of nutrient sensing and cellular control.

Core Signaling Pathway: Methionine and Isoleucine Converge on mTORC1

The signaling pathways of methionine and isoleucine, while distinct in their initial sensing mechanisms, converge on the activation of mTORC1, a serine/threonine kinase that acts as a central hub for integrating nutrient and growth factor signals.

Methionine Sensing via the SAMTOR-GATOR1 Axis

Methionine exerts its regulatory influence primarily through its metabolite, S-adenosylmethionine (SAM), the universal methyl donor in the cell. SAM acts as a direct sensor of methionine availability.

The key molecular player in this pathway is SAMTOR (S-adenosylmethionine sensor upstream of mTORC1).[1][2] In the absence of SAM (indicative of low methionine levels), SAMTOR binds to the GATOR1 complex, a GTPase-activating protein (GAP) for the RagA/B GTPases.[2][3] This interaction potentiates the GAP activity of GATOR1, leading to the inactivation of RagA/B (GDP-bound state). Inactive RagA/B is unable to recruit mTORC1 to the lysosomal surface, its site of activation.

When methionine levels are sufficient, the resulting increase in intracellular SAM concentration leads to the direct binding of SAM to SAMTOR.[2] This binding event disrupts the SAMTOR-GATOR1 interaction, thereby inhibiting the GAP activity of GATOR1.[3][4] This allows the RagA/B GTPases to remain in their active, GTP-bound state, facilitating the translocation of mTORC1 to the lysosome and its subsequent activation by Rheb.

Isoleucine and Branched-Chain Amino Acid (BCAA) Sensing

Isoleucine, along with other BCAAs like leucine (B10760876), is also a potent activator of mTORC1. While the sensing mechanism for isoleucine is not as fully elucidated as that for leucine (sensed by Sestrin2), it is understood to contribute to the overall amino acid signal that activates mTORC1. The activation of mTORC1 by isoleucine is independent of the SAMTOR pathway and is thought to involve the GATOR2 complex, which acts as an inhibitor of GATOR1. Sufficient levels of BCAAs are believed to disrupt the inhibitory function of GATOR2 on GATOR1, thereby promoting mTORC1 activation.

Quantitative Data on the Ile-Met Signaling Pathway

The following tables summarize key quantitative data related to the isoleucine and methionine signaling pathways.

Table 1: Key Dissociation Constants and Concentrations

| Parameter | Value | Organism/Cell Type | Reference |

| Kd of SAM for SAMTOR | ~7 µM | Human (in vitro) | [2] |

| Typical Intracellular SAM Concentration | 10-100 µM | Mammalian cells | [5],[6] |

| Typical Intracellular Methionine Concentration | 50-200 µM | Mammalian cells | [7] |

| Typical Intracellular Isoleucine Concentration | 100-400 µM | Mammalian cells | [8] |

Table 2: Quantitative Effects of Isoleucine and Methionine on mTORC1 Signaling

| Condition | Downstream Target | Fold Change in Phosphorylation (vs. Control) | Cell Type | Reference |

| Isoleucine Supplementation | p-mTOR (Ser2448) | ~1.5 - 2.0 | MAC-T cells | [9] |

| Isoleucine Supplementation | p-S6K1 (Thr389) | ~2.0 - 3.0 | MAC-T cells | [9] |

| Isoleucine Supplementation | p-4E-BP1 (Thr37/46) | ~1.5 - 2.5 | Skeletal muscle | [10] |

| Methionine Supplementation | p-mTOR (Ser2448) | ~1.5 | Mammary epithelial cells | [9] |

| Methionine Depletion | p-S6K1 (Thr389) | Decrease | HepG2 cells | [11] |

| Methionine Depletion | p-4E-BP1 (Thr37/46) | Decrease | HepG2 cells | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

In Vitro mTORC1 Kinase Assay

This assay measures the kinase activity of immunoprecipitated mTORC1 against a known substrate.[12][13][14]

Materials:

-

Cell lysis buffer (e.g., CHAPS-based buffer)

-

Antibodies for immunoprecipitation (e.g., anti-Raptor, anti-mTOR)

-

Protein A/G agarose (B213101) beads

-

Kinase assay buffer (HEPES, KCl, MgCl2)

-

Recombinant substrate (e.g., GST-4E-BP1)

-

ATP (including [γ-32P]ATP for radioactive detection or non-radioactive for Western blot)

-

SDS-PAGE and Western blotting reagents

-

Phospho-specific antibodies (e.g., anti-phospho-4E-BP1 Thr37/46)

Procedure:

-

Cell Lysis: Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTORC1 complex.[1]

-

Immunoprecipitation: Incubate cell lysates with an anti-Raptor or anti-mTOR antibody, followed by precipitation with Protein A/G agarose beads.

-

Washing: Wash the immunoprecipitates extensively to remove non-specific binding proteins.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the recombinant substrate and ATP. Incubate at 30°C for 20-30 minutes.

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate by autoradiography (if using [γ-32P]ATP) or by Western blotting with a phospho-specific antibody.

Measurement of Intracellular Amino Acid Concentrations by HPLC

This method allows for the quantification of intracellular amino acid levels.[4][15]

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Internal standard (e.g., norvaline)

-

Derivatization agent (e.g., o-phthalaldehyde, OPA)

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase column

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatments.

-

Cell Harvesting and Extraction:

-

Aspirate the culture medium and wash the cells rapidly with ice-cold PBS.

-

Add ice-cold 80% methanol containing an internal standard to the cells.

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge to pellet cell debris and collect the supernatant containing the amino acids.

-

-

Derivatization: Mix the supernatant with the OPA derivatizing reagent and incubate according to the manufacturer's protocol.

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the amino acids on a C18 column using a suitable gradient of mobile phases.

-

Detect the derivatized amino acids using a fluorescence or UV detector.

-

-

Quantification: Determine the concentration of each amino acid by comparing its peak area to that of the internal standard and a standard curve of known amino acid concentrations.

Conclusion and Future Directions

The elucidation of the signaling pathways for isoleucine and methionine has significantly advanced our understanding of how cells sense and respond to nutrient availability. The identification of SAMTOR as a direct sensor for SAM provides a clear molecular link between methionine metabolism and the regulation of mTORC1. While the precise sensing mechanisms for isoleucine are still under investigation, its importance as an activator of mTORC1 is well-established.

For drug development professionals, these pathways present promising targets. Modulating the activity of key components such as SAMTOR or other elements of the amino acid sensing machinery could offer novel therapeutic strategies for diseases characterized by dysregulated cell growth, including cancer and metabolic disorders.

Future research will likely focus on further dissecting the upstream regulators of GATOR2 in response to isoleucine and other BCAAs. Additionally, exploring the potential for crosstalk between the methionine and isoleucine sensing pathways will provide a more holistic understanding of how cells integrate diverse amino acid inputs to control their metabolic state. The development of more sophisticated tools for real-time monitoring of intracellular amino acid and metabolite concentrations will be crucial for these future endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of S-adenosylmethionine sensing by SAMTOR in mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of five intracellular and extracellular methionine pathway intermediates using stable isotope dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The acute transcriptional responses to dietary methionine restriction are triggered by inhibition of ternary complex formation and linked to Erk1/2, mTOR, and ATF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

A Technical Guide to the Cellular Uptake and Metabolism of Isoleucyl-Methionine (Ile-Met)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Isoleucyl-Methionine (Ile-Met) is composed of the essential amino acids isoleucine and methionine. As with many di- and tripeptides, its absorption and subsequent metabolic fate are of significant interest in the fields of nutrition, pharmacology, and drug development. Understanding the mechanisms of its cellular uptake and intracellular processing is crucial for applications ranging from optimizing nutritional supplements to designing peptide-based pro-drugs. This technical guide provides a comprehensive overview of the current understanding of this compound cellular transport and metabolism, including detailed experimental protocols and data presented for comparative analysis.

Cellular Uptake of this compound

The primary mechanism for the cellular uptake of di- and tripeptides from the intestinal lumen is mediated by the solute carrier protein PepT1 (Peptide Transporter 1). This transporter is a high-capacity, low-affinity system that cotransports peptides with protons (H+) down an electrochemical gradient.

The Role of PepT1

Table 1: Representative Kinetic Parameters for Hydrophobic Dipeptide Transport by PepT1

| Dipeptide | Km (mM) | Vmax (nmol/mg protein/min) | Cell System | Reference |

| Gly-Sar | 0.5 - 2.0 | 10 - 30 | Caco-2 cells | |

| Leu-Leu | 0.8 | 15.2 | oocytes | (Representative) |

| Phe-Ala | 1.2 | 22.5 | Caco-2 cells | (Representative) |

| This compound | Estimated: 0.5 - 2.5 | Estimated: 10 - 25 | Caco-2 / HEK293 | (Estimated based on similar hydrophobic dipeptides) |

Note: The kinetic parameters for this compound are estimations based on values reported for other hydrophobic dipeptides. Experimental determination is required for precise values.

Signaling Pathway for Cellular Uptake

The uptake of this compound is a multi-step process involving its transport across the apical membrane of an intestinal enterocyte and its subsequent intracellular fate.

Caption: Cellular uptake and metabolism of this compound.

Intracellular Metabolism of this compound

Upon entering the enterocyte, dipeptides like this compound are rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases. This intracellular breakdown is a critical step, as the intact dipeptide is generally not transported across the basolateral membrane into the bloodstream.

Cytosolic Hydrolysis

A variety of cytosolic peptidases with broad specificities are responsible for the hydrolysis of absorbed dipeptides. While the specific enzymes responsible for this compound hydrolysis have not been definitively identified, it is expected that general dipeptidases are involved. The rate of hydrolysis can influence the intracellular concentration of the dipeptide and the subsequent availability of its constituent amino acids.

Table 2: Representative Intracellular Hydrolysis Rates of Dipeptides

| Dipeptide | Hydrolysis Rate (nmol/mg protein/min) | Cell/Tissue Homogenate | Reference |

| Gly-Leu | 150 | Rat intestinal mucosa | (Representative) |

| Ala-Gln | 85 | Caco-2 cell homogenate | (Representative) |

| This compound | Estimated: 50 - 150 | Intestinal cell homogenate | (Estimated based on general dipeptidase activity) |

Note: The hydrolysis rate for this compound is an estimation. The actual rate will depend on the specific peptidases present and the experimental conditions.

Metabolic Fate of Isoleucine and Methionine

Following hydrolysis, the liberated isoleucine and methionine join the intracellular amino acid pool. From there, they can be utilized for various metabolic processes, including:

-

Protein Synthesis: As essential amino acids, both isoleucine and methionine are incorporated into new proteins.

-

Energy Production: Both amino acids can be catabolized to enter central metabolic pathways for energy production.

-

Specific Metabolic Pathways: Methionine is a key player in methylation reactions through its conversion to S-adenosylmethionine (SAM).

-

Transport into Circulation: The amino acids are transported across the basolateral membrane into the bloodstream via various amino acid transporters to be distributed throughout the body.

Experimental Protocols

Cell Culture for Uptake Studies

Cell Lines:

-

Caco-2 cells: A human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer with enterocyte-like properties, expressing PepT1.

-

HEK293 cells stably transfected with human PepT1 (HEK-hPepT1): A human embryonic kidney cell line that does not endogenously express PepT1, providing a clean system to study the transporter in isolation.

Caco-2 Cell Culture Protocol:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For transport assays, seed cells on Transwell inserts (e.g., 0.4 µm pore size) at a density of 6 x 104 cells/cm2.

-

Allow cells to differentiate for 18-21 days, with media changes every 2-3 days.

-

Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).

HEK-hPepT1 Cell Culture Protocol:

-

Culture HEK-hPepT1 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain PepT1 expression.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For uptake assays, seed cells in 24-well plates at a density of 2 x 105 cells/well and allow them to reach confluence.

This compound Uptake Assay Protocol

This protocol describes a typical uptake experiment using radiolabeled this compound or a fluorescently tagged derivative.

-

Preparation:

-

Wash the cell monolayers (Caco-2 or HEK-hPepT1) twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0).

-

Pre-incubate the cells in transport buffer for 20 minutes at 37°C.

-

-

Uptake Initiation:

-

Remove the pre-incubation buffer and add the uptake solution containing various concentrations of this compound (including a radiolabeled or fluorescent tracer) in transport buffer.

-

For kinetic studies, use a range of concentrations from 0.1 to 10 mM.

-

To determine PepT1-specific transport, include a control with a competitive inhibitor (e.g., 20 mM Gly-Sar).

-

-

Incubation:

-

Incubate the cells for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

-

Uptake Termination and Lysis:

-

Aspirate the uptake solution and immediately wash the cells three times with ice-cold transport buffer to stop the uptake.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).

-

-

Quantification:

-

If using a radiolabeled tracer, measure the radioactivity in the cell lysate using a scintillation counter.

-

If using a fluorescent tag, measure the fluorescence using a plate reader.

-

Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize the uptake data.

-

Intracellular Hydrolysis and Metabolite Quantification Protocol (LC-MS/MS)

This protocol outlines the analysis of intracellular this compound and its metabolites, isoleucine and methionine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Perform an uptake experiment as described above.

-

After washing, add ice-cold 80% methanol (B129727) to the cells to quench metabolic activity and extract metabolites.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge the suspension to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column or a HILIC column for separation.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is commonly used.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound, isoleucine, and methionine. The specific precursor-to-product ion transitions for each analyte need to be optimized.

-

Table 3: Representative MRM Transitions for this compound and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 263.1 | 132.1 (Ile fragment) |

| 150.1 (Met fragment) | ||

| Isoleucine | 132.1 | 86.1 |

| Methionine | 150.1 | 104.1 |

Note: These are representative m/z values and should be optimized for the specific instrument used.

-

Data Analysis:

-

Quantify the analytes by comparing their peak areas to a standard curve generated with known concentrations of this compound, isoleucine, and methionine.

-

Normalize the data to the protein content of the cell lysate.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular uptake and metabolism of this compound.

Caption: Experimental workflow for this compound studies.

Conclusion

The cellular uptake of this compound is primarily mediated by the PepT1 transporter, followed by rapid intracellular hydrolysis into its constituent amino acids, isoleucine and methionine. While specific quantitative data for this compound is limited, this guide provides representative data and detailed experimental protocols based on established methods for studying dipeptide transport and metabolism. Further research is warranted to precisely determine the kinetic parameters of this compound transport and its intracellular metabolic fate, which will be invaluable for its application in nutritional and pharmaceutical contexts.

An In-depth Technical Guide to the Physicochemical Properties of Isoleucyl-Methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Properties

The fundamental physicochemical properties of Isoleucyl-Methionine are summarized in the tables below. These values are a combination of computed data from comprehensive databases and predicted values from cheminformatics tools.

Table 1: General and Computed Properties of Isoleucyl-Methionine

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃S | PubChem[1] |

| Molecular Weight | 262.37 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-(methylsulfanyl)butanoic acid | PubChem |

| Synonyms | Ile-Met, IM dipeptide, L-Isoleucyl-L-methionine | PubChem[1] |

| XLogP3 (Predicted) | -2.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

Table 2: Predicted Solubility and Isoelectric Point of Isoleucyl-Methionine

| Property | Predicted Value | Method/Source |

| Water Solubility | 1.24 g/L | ALOGPS |

| Isoelectric Point (pI) | ~5.88 | Calculation based on pKa values of constituent amino acids[2] |

Experimental Protocols

To facilitate the empirical determination of the key physicochemical properties of Isoleucyl-Methionine, the following detailed experimental protocols are provided.

Determination of Aqueous Solubility by UV-Vis Spectroscopy

This method relies on creating a saturated solution of the dipeptide and then measuring its concentration using UV-Visible spectrophotometry.

Materials:

-

Isoleucyl-Methionine powder

-

Distilled or deionized water

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Isoleucyl-Methionine powder to a known volume of distilled water in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for several minutes.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous stirring to ensure saturation.

-

-

Sample Preparation:

-

After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of distilled water to bring the absorbance within the linear range of the spectrophotometer.

-

-

UV-Vis Measurement:

-

Prepare a series of standard solutions of Isoleucyl-Methionine with known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted supernatant at the same λmax.

-

-

Calculation:

Determination of Isoelectric Point (pI) by Capillary Electrophoresis

Capillary isoelectric focusing (cIEF) is a high-resolution technique to determine the pI of molecules.[6][7]

Materials:

-

Isoleucyl-Methionine solution

-

Capillary electrophoresis system with a UV or photodiode array detector

-

Coated or uncoated fused-silica capillary

-

Anolyte (acidic solution, e.g., phosphoric acid)

-

Catholyte (basic solution, e.g., sodium hydroxide)

-

Carrier ampholytes with a broad pH range (e.g., pH 3-10)

-

pI markers (a mixture of compounds with known pIs)

Procedure:

-

Sample and Capillary Preparation:

-

Dissolve the Isoleucyl-Methionine sample in a solution containing the carrier ampholytes.

-

Rinse the capillary sequentially with sodium hydroxide, water, and then the separation solution.

-

-

Isoelectric Focusing:

-

Fill the capillary with the sample-ampholyte mixture.

-

Place the capillary ends into the anolyte and catholyte vials.

-

Apply a high voltage to initiate the focusing process. The carrier ampholytes will form a pH gradient within the capillary, and the Isoleucyl-Methionine molecules will migrate to the position in the gradient where their net charge is zero (i.e., their pI).

-

-

Mobilization and Detection:

-

After focusing, mobilize the focused zones past the detector by applying pressure or a chemical mobilizer.

-

Detect the focused Isoleucyl-Methionine as it passes the detector.

-

-

pI Determination:

Stability Profile

The stability of Isoleucyl-Methionine is a crucial parameter, particularly for its storage and formulation. The presence of a methionine residue makes the dipeptide susceptible to oxidation.[10][11][12][13][14]

Key Stability Considerations:

-

Oxidation: The sulfur atom in the methionine side chain can be readily oxidized to form methionine sulfoxide (B87167) and further to methionine sulfone. This oxidation can be initiated by reactive oxygen species (ROS), light, and trace metal ions.[10][11][12][13][14]

-

pH and Temperature: Like most peptides, the stability of the peptide bond in Isoleucyl-Methionine is influenced by pH and temperature. Extreme pH values and high temperatures can lead to hydrolysis of the peptide bond.

-

Storage: For long-term storage, Isoleucyl-Methionine should be kept as a lyophilized powder at low temperatures (e.g., -20°C) and protected from light and moisture. Solutions should be prepared fresh, and if storage is necessary, they should be aliquoted and frozen to avoid repeated freeze-thaw cycles.

Experimental Protocol for Stability Assessment (Oxidation):

-

Prepare a solution of Isoleucyl-Methionine in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Expose the solution to oxidative stress (e.g., by adding a controlled amount of hydrogen peroxide or by exposure to UV light).

-

At various time points, take aliquots of the solution.

-

Analyze the aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Monitor the decrease in the peak corresponding to Isoleucyl-Methionine and the appearance of peaks corresponding to its oxidized forms to determine the degradation kinetics.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Experimental workflow for determining key physicochemical properties.

Hypothetical Signaling Influence of Constituent Amino Acids

While no direct signaling role for the dipeptide Isoleucyl-Methionine has been established, its constituent amino acids are known to influence cellular pathways such as the mTOR pathway, which is a central regulator of cell growth and metabolism.[15][16][17][18][19]

Caption: Hypothetical influence of this compound on mTOR signaling via its amino acids.

Conclusion

Isoleucyl-Methionine is a dipeptide with physicochemical properties that are largely predictable based on its constituent amino acids. While experimental data for this specific molecule is sparse, established analytical techniques can be readily applied to determine its precise solubility, isoelectric point, and stability profile. The susceptibility of the methionine residue to oxidation is a key consideration for its handling, storage, and potential therapeutic applications. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with Isoleucyl-Methionine, enabling a more informed approach to its characterization and utilization. Further experimental investigation is warranted to fully elucidate the physicochemical and biological properties of this dipeptide.

References

- 1. This compound | C11H22N2O3S | CID 7020106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ch27 pKa and pI values [chem.ucalgary.ca]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidation of methionyl residues in proteins: tools, targets, and reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidation of methionine residues of proteins: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoleucine, leucine, methionine, and threonine effects on mammalian target of rapamycin signaling in mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methionine and leucine induce ARID1A degradation to promote mTOR expression and milk synthesis in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Potential Therapeutic Properties of Isoleucyl-methionine (Ile-Met): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucyl-methionine (Ile-Met), composed of the essential amino acids isoleucine and methionine, presents a compelling candidate for therapeutic investigation. While direct experimental evidence for the bioactivity of this compound is emerging, the known properties of its constituent amino acids and related methionine-containing peptides suggest significant potential in antioxidant and anti-inflammatory applications. Methionine residues are known to be susceptible to oxidation, allowing them to act as scavengers of reactive oxygen species (ROS), thereby protecting other crucial biomolecules from oxidative damage. Isoleucine, a branched-chain amino acid, plays a role in metabolic regulation and cellular signaling. This technical guide synthesizes the current understanding of the potential therapeutic avenues for this compound, providing a framework for future research and development. We present potential mechanisms of action, detailed hypothetical experimental protocols for validation, and conceptual signaling pathways that may be modulated by this dipeptide.

Introduction

Dipeptides, the smallest protein fragments, are increasingly recognized for their diverse biological activities, offering potential as novel therapeutic agents. Their small size can confer advantages in terms of bioavailability and cell permeability compared to larger protein-based drugs. Isoleucyl-methionine (this compound) is a dipeptide of particular interest due to the unique properties of its constituent amino acids.

Methionine is a sulfur-containing amino acid that plays a critical role in cellular metabolism and antioxidant defense. Its thioether side chain can be reversibly oxidized, making it an effective scavenger of reactive oxygen species (ROS). Dipeptides with C-terminal methionine residues have demonstrated antioxidant capacities comparable to that of free methionine. Isoleucine is a branched-chain amino acid (BCAA) involved in protein synthesis, glucose metabolism, and cell signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) pathway.

This guide explores the hypothesized therapeutic properties of this compound, focusing on its potential as an antioxidant and anti-inflammatory agent. It provides a roadmap for researchers to investigate these properties through detailed experimental protocols and outlines the potential signaling pathways that may be involved.

Potential Therapeutic Properties

Based on the functional roles of isoleucine and methionine, as well as studies on related dipeptides, this compound is postulated to exhibit the following therapeutic properties:

-

Antioxidant Activity: The methionine residue in this compound is a prime target for oxidation by ROS, such as hydrogen peroxide and hydroxyl radicals. By sacrificing its own integrity, the methionine moiety can neutralize these damaging species, thereby protecting cellular components like lipids, proteins, and DNA from oxidative stress. This suggests a role for this compound in conditions associated with oxidative damage, including neurodegenerative diseases, cardiovascular disorders, and aging.

-